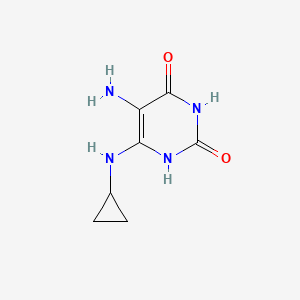

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15848121

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N4O2 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 5-amino-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13) |

| Standard InChI Key | MNVIPOGMBYTJFC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC2=C(C(=O)NC(=O)N2)N |

Introduction

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that features an amino group at the 5-position and a cyclopropylamino substituent at the 6-position. This compound is of interest in biochemical research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 182.19 g/mol.

Synthetic Routes

Several synthetic routes have been explored for the preparation of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione. These methods highlight the versatility in synthesizing this compound and its derivatives, which is crucial for studying its pharmacological properties.

| Synthetic Method | Description |

|---|---|

| Method 1 | Condensation reactions involving appropriate precursors |

| Method 2 | Use of specific catalysts to facilitate the formation of the cyclopropylamino substituent |

Biological Activities and Potential Applications

| Potential Application | Description |

|---|---|

| Enzyme Interactions | Studies on binding affinity with various biological targets |

| Cellular Mechanisms | Investigation into its role in cellular processes |

Comparison with Similar Compounds

5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives that have different substituents at the 6-position. These comparisons illustrate how variations in substituents can impact biological activity and chemical behavior.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Methyl instead of cyclopropyl group | Potentially different biological activity profiles |

| 5-Amino-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione | Ethyl group substitution | Varying solubility and reactivity |

| 5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione | Phenyl group at the 6-position | Enhanced interaction with aromatic systems |

Research Findings and Future Directions

Research on 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is ongoing, with a focus on understanding its therapeutic potential and safety profile. Interaction studies involving this compound are crucial for determining its binding affinity with various biological targets.

| Research Focus | Description |

|---|---|

| Therapeutic Potential | Investigation into its potential as a therapeutic agent |

| Safety Profile | Studies on its toxicity and side effects |

Given the limited availability of specific research findings directly related to 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione in the provided sources, further investigation is necessary to fully elucidate its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume